1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

Description

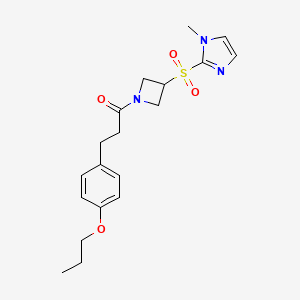

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone linked to an azetidine ring substituted with a sulfonylated 1-methylimidazole group and a 4-propoxyphenyl moiety. The sulfonyl group may enhance binding affinity to enzymatic targets, as seen in COX-2 inhibitors , while the azetidine ring introduces conformational constraints distinct from larger heterocycles like piperidine or pyrazoline . The 4-propoxyphenyl group likely influences lipophilicity and pharmacokinetic properties compared to other aryl substituents .

Properties

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(4-propoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-3-12-26-16-7-4-15(5-8-16)6-9-18(23)22-13-17(14-22)27(24,25)19-20-10-11-21(19)2/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTQNWCJIBLYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a novel organic molecule with potential therapeutic applications. Its structure includes a sulfonamide group, an azetidine ring, and a propoxyphenyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, focusing on its pharmacological effects and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 372.43 g/mol. The structural components include:

- Azetidine ring : A four-membered saturated heterocycle.

- Imidazole moiety : Known for its role in various biological systems.

- Propoxyphenyl group : Potentially enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Antifungal Activity

A study highlighted the antifungal activity of related imidazole derivatives against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antifungal agents like fluconazole, suggesting enhanced efficacy in treating fungal infections .

| Compound | MIC (µmol/mL) | Activity |

|---|---|---|

| Fluconazole | >1.6325 | Standard |

| Compound 5j | 0.0054 | Most active |

Antimicrobial Properties

The presence of the imidazole ring in similar compounds has been associated with increased antimicrobial activity. For instance, derivatives have shown promising results against various bacterial strains, indicating that the target compound may also possess similar properties.

Study on Imidazole Derivatives

In a comparative study of imidazole-based compounds, several derivatives were synthesized and tested for their biological activities. The results indicated that modifications to the imidazole structure significantly impacted their antimicrobial potency. The introduction of sulfonamide groups was found to enhance solubility and bioavailability, leading to improved therapeutic profiles .

The proposed mechanism of action for compounds like This compound involves:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in fungal cell wall synthesis.

- Disruption of Membrane Integrity : Interaction with lipid membranes can lead to increased permeability and cell lysis.

Comparison with Similar Compounds

Azetidine vs. Other Heterocycles

The azetidine ring in the target compound imposes greater conformational rigidity compared to pyrazoline derivatives (e.g., compounds 1–4 in ) or flexible Mannich bases (). This may enhance target selectivity but reduce metabolic stability due to ring strain .

Sulfonyl Group Interactions

The 1-methylimidazole sulfonyl group shares functional similarity with the methyl sulfonyl COX-2 pharmacophore in . However, linking sulfonyl to azetidine rather than a phenyl group (as in ) could alter binding modes in enzymatic pockets .

Aryl Substituent Effects

The 4-propoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to nitrophenyl (logP ~2.8) or unsubstituted phenyl groups. This may improve membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.